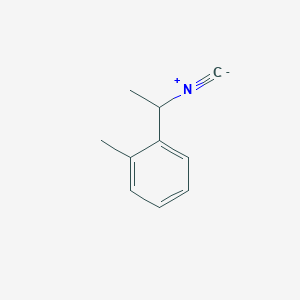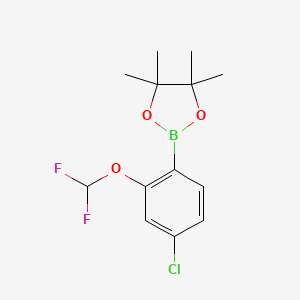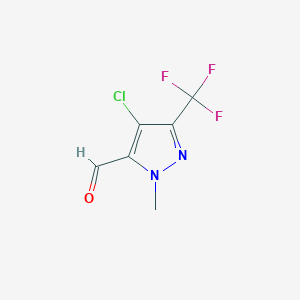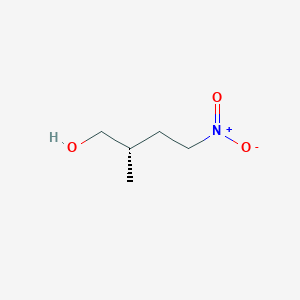
(2S)-2-methyl-4-nitrobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-methyl-4-nitrobutan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on a butane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-4-nitrobutan-1-ol typically involves the nitration of 2-methylbutan-1-ol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this process include nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is usually performed at low temperatures to prevent over-nitration and to maintain the integrity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-methyl-4-nitrobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 2-methyl-4-nitrobutanal.
Reduction: Formation of (2S)-2-methyl-4-aminobutan-1-ol.
Substitution: Formation of 2-methyl-4-nitrobutyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(2S)-2-methyl-4-nitrobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of (2S)-2-methyl-4-nitrobutan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-methyl-4-aminobutan-1-ol: Similar structure but with an amino group instead of a nitro group.
2-methyl-4-nitrobutan-1-ol: The racemic mixture of the compound.
2-methyl-4-nitrobutanal: The oxidized form of the compound.
Uniqueness
(2S)-2-methyl-4-nitrobutan-1-ol is unique due to its specific stereochemistry and the presence of both nitro and hydroxyl functional groups
Eigenschaften
Molekularformel |
C5H11NO3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
(2S)-2-methyl-4-nitrobutan-1-ol |
InChI |
InChI=1S/C5H11NO3/c1-5(4-7)2-3-6(8)9/h5,7H,2-4H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
CZUKMJNCZHVKEK-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](CC[N+](=O)[O-])CO |
Kanonische SMILES |
CC(CC[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




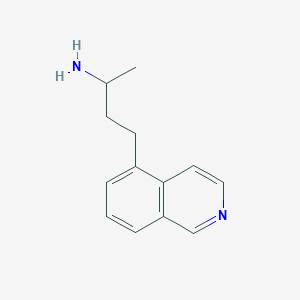
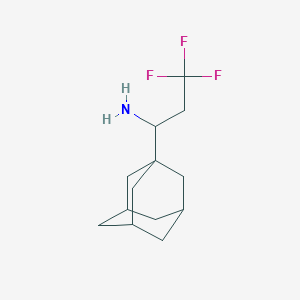


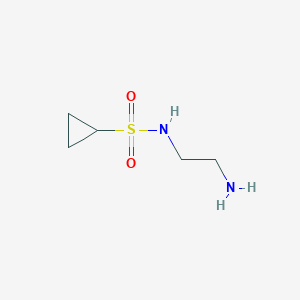
![N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide](/img/structure/B13562340.png)

![6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13562347.png)
![4-[(Methylamino)methyl]piperidin-4-ol](/img/structure/B13562357.png)
